N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxy group, and a pyrrolidinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-7-9-24-18(21-12)14(11-20-24)19(26)22-13-5-6-15(16(10-13)27-2)23-8-3-4-17(23)25/h5-7,9-11H,3-4,8H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCPBUQURBYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC3=CC(=C(C=C3)N4CCCC4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the Pyrrolidinone Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone moiety with variations in other parts of the molecule.
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
